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Compound of Interest

Compound Name: thrombin aptamer

Cat. No.: B1177641 Get Quote

The following table summarizes the key quantitative performance characteristics of the three

highlighted functional assays for thrombin aptamers.
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Parameter
AuNP Colorimetric

Assay

Thrombin Time (TT)

Assay

Fluorescence

Quenching Assay

Principle

Thrombin-induced

aggregation of

aptamer-

functionalized gold

nanoparticles,

resulting in a

colorimetric shift.

Measures the

aptamer's inhibition of

thrombin-catalyzed

fibrin clot formation.

Conformational

change of a

fluorophore- and

quencher-labeled

aptamer upon

thrombin binding,

leading to a change in

fluorescence.

Primary Output

Change in

absorbance ratio (e.g.,

A620/A520) or a

visible color change.

Clotting time in

seconds.

Change in

fluorescence intensity.

Key Performance

Metric

Limit of Detection

(LOD), Linear Range

Fold increase in

clotting time, IC50

Dissociation Constant

(Kd), Limit of

Detection (LOD)

Typical LOD

pM to low nM range

(e.g., 5 pM to 0.83

nM)[1][2][3]

Dependent on

aptamer affinity and

concentration.

pM to low nM range

(e.g., 0.2 pM)[4]

Typical Kd/IC50 Not directly measured. nM to µM range.
pM to nM range (e.g.,

<10 nM to 127 nM)[5]

Throughput
High (microplate

compatible).

Medium to High

(coagulometer

dependent).

High (microplate

compatible).

Instrumentation

UV-Vis

Spectrophotometer or

Microplate Reader.

Coagulometer.
Fluorometer or

Microplate Reader.

Advantages

Simple, cost-effective,

and provides a visual

readout.[1][2]

Directly measures the

biologically relevant

anticoagulant activity.

High sensitivity and

provides quantitative

binding affinity data.[4]
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Disadvantages

Indirect measure of

activity, can be

influenced by non-

specific aggregation.

Less sensitive for

high-affinity binders,

can be affected by

plasma components.

Requires labeling of

the aptamer, which

can potentially alter its

binding properties.

Experimental Protocols and Workflows
Gold Nanoparticle (AuNP) Colorimetric Assay
This assay is based on the principle that in the presence of thrombin, aptamer-functionalized

gold nanoparticles aggregate, causing a color change from red to purple or blue.[1][2] This

aggregation is due to the formation of a sandwich complex where a single thrombin molecule

binds to aptamers on different nanoparticles.

Preparation of Aptamer-Functionalized AuNPs:

Synthesize or purchase gold nanoparticles (typically 13-20 nm in diameter).

Incubate the AuNPs with a thiol-modified thrombin aptamer (e.g., 50 nM) at room

temperature for at least 16 hours to allow for the formation of a stable aptamer-AuNP

conjugate.[1]

Centrifuge and resuspend the aptamer-AuNP conjugates in a suitable buffer (e.g.,

phosphate buffer) to remove excess, unbound aptamers.

Binding Reaction:

In a microplate well or a microcentrifuge tube, add a defined volume of the aptamer-AuNP

conjugate solution.

Add varying concentrations of thrombin to the aptamer-AuNP solution.

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g.,

30 minutes) to allow for binding.[1]

Induction of Aggregation and Measurement:
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Add a high-salt solution (e.g., NaCl) to the mixture to induce the aggregation of the AuNP

complexes.[3]

Measure the absorbance spectrum of the solution using a UV-Vis spectrophotometer,

typically scanning from 400 nm to 800 nm.

The aggregation can be quantified by the change in the absorbance ratio at two

wavelengths, for example, A620/A520.[3]

Preparation
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AuNP Colorimetric Assay Workflow

Thrombin Time (TT) Assay
The Thrombin Time assay is a coagulation test that measures the time it takes for a fibrin clot

to form in a sample of plasma after the addition of a standard amount of thrombin. The

presence of a thrombin aptamer will prolong this clotting time, providing a direct measure of

its anticoagulant activity.

Sample Preparation:
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Obtain human citrated plasma. If starting with whole blood, collect it in citrate-treated

tubes and centrifuge at 1500 x g for 10 minutes at 4°C to separate the plasma.[6]

Prepare different concentrations of the thrombin aptamer in a suitable buffer.

Incubation:

In a coagulometer cuvette, mix a specific volume of the human citrated plasma (e.g., 0.5

mL) with the thrombin aptamer solution at the desired concentration.[6]

Incubate the mixture for a defined period (e.g., 2 hours) at room temperature or 37°C.[6]

Clotting Time Measurement:

Initiate the clotting reaction by adding a standardized thrombin reagent to the plasma-

aptamer mixture.

The coagulometer will automatically detect the formation of a fibrin clot and record the

time in seconds.

A control sample without the aptamer should be run to establish a baseline clotting time.
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Thrombin Time Assay Workflow

Fluorescence Quenching-Based Assay
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This assay utilizes a thrombin aptamer that is dually labeled with a fluorophore and a

quencher. In the absence of thrombin, the aptamer is in an unfolded state, and the fluorophore

and quencher are separated, resulting in a high fluorescence signal. Upon binding to thrombin,

the aptamer folds into a G-quadruplex structure, bringing the fluorophore and quencher into

close proximity and causing a decrease in fluorescence intensity.

Aptamer Preparation:

Synthesize or purchase a thrombin aptamer dually labeled with a fluorophore (e.g., FAM)

at one end and a quencher (e.g., Dabcyl) at the other.[7]

Binding Reaction:

In a microplate well, prepare a solution of the labeled aptamer at a fixed concentration

(e.g., 20 nM) in a suitable binding buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH

7.2).[8]

Add varying concentrations of thrombin to the aptamer solution.

Incubate the mixture at a specific temperature (e.g., 20°C) for a sufficient time to reach

binding equilibrium.[8]

Fluorescence Measurement:

Measure the fluorescence intensity of each sample using a fluorometer or a microplate

reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

The decrease in fluorescence intensity is proportional to the concentration of thrombin.

The data can be used to calculate the dissociation constant (Kd) by fitting to a suitable

binding model.
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Fluorescence Quenching Assay Principle

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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